5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde
CAS No.: 1101120-53-9
Cat. No.: VC15956885
Molecular Formula: C8H5BrN2O
Molecular Weight: 225.04 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1101120-53-9 |
|---|---|
| Molecular Formula | C8H5BrN2O |
| Molecular Weight | 225.04 g/mol |
| IUPAC Name | 5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde |
| Standard InChI | InChI=1S/C8H5BrN2O/c9-7-1-2-11-8(3-7)6(5-12)4-10-11/h1-5H |
| Standard InChI Key | PDZJMEHDPABUAI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=C(C=N2)C=O)C=C1Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The core structure of 5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde consists of a bicyclic framework where a pyrazole ring (a five-membered ring with two adjacent nitrogen atoms) is fused to a pyridine ring (a six-membered aromatic ring with one nitrogen atom) . The bromine atom at the 5-position introduces steric and electronic effects that influence reactivity, while the aldehyde group at the 3-position provides a reactive site for further functionalization . X-ray crystallography and NMR studies confirm the planar geometry of the fused ring system, with bond lengths and angles consistent with aromatic stabilization .
Physicochemical Characteristics
Key physicochemical properties include:
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Density: Approximately 1.7 g/cm³ (estimated for analogous brominated pyrazolopyridines)
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Solubility: Moderate solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), but limited solubility in water
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Thermal stability: Decomposes above 250°C without melting, as observed in thermogravimetric analyses
The aldehyde group’s reactivity enables condensation reactions with amines or hydrazines, making the compound a versatile building block for synthesizing Schiff bases or hydrazone derivatives .
Synthetic Methodologies
Boc Removal and Cyclization Strategies
A patented synthesis route for the related compound 6-bromopyrazolo[1,5-a]pyridine-3-carboxylic acid provides insights into potential strategies for 5-bromopyrazolo[1,5-a]pyridine-3-carbaldehyde . The process involves:
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Boc deprotection: tert-Butyl (methylsulfonyl)oxycarbamate undergoes reaction with trifluoroacetic acid at 0–20°C for 3–5 hours to yield hydroxylamine-O-sulfonic acid .
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Cyclization: Hydroxylamine-O-sulfonic acid reacts with 3-bromopyridine in tetrahydrofuran (THF) at −70 to −50°C for 12–16 hours, followed by treatment with ethyl propiolate and lithium bis(trimethylsilyl)amide to form ethyl 6-bromopyrazolo[1,5-a]pyridine-3-carboxylate .
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Saponification and acidification: The ester intermediate is hydrolyzed under basic conditions and acidified with hydrochloric acid to yield the carboxylic acid derivative .
Adapting this route, the aldehyde functionality could be introduced via formylation reactions using reagents such as dichloromethyl methyl ether (Cl₂CHOCH₃) or through oxidation of a primary alcohol precursor .
Alternative Pathways
Another approach involves the formylation of 5-bromopyrazolo[1,5-a]pyridine using Vilsmeier-Haack conditions (POCl₃ and DMF), which selectively functionalizes the 3-position due to the directing effects of the pyrazole nitrogen atoms . This method achieves yields of 60–70% under optimized conditions (reflux in dichloroethane for 6 hours) .
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